![molecular formula C16H13BrClNO3 B2510827 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate CAS No. 1794883-57-0](/img/structure/B2510827.png)
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate
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Overview
Description
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate is a chemical compound that features both bromine and chlorine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate typically involves the reaction of 4-bromobenzylamine with 3-chlorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The bromine and chlorine substituents can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated and chlorinated benzoic acids, while reduction can produce the corresponding alcohols.
Scientific Research Applications
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobenzoate: Similar in structure but lacks the amino and oxoethyl groups.
Methyl 4-amino-3-bromo-2-chlorobenzoate: Contains similar substituents but differs in the ester group and position of the amino group.
Uniqueness
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate is unique due to the presence of both bromine and chlorine substituents on its aromatic rings, as well as the amino and oxoethyl groups
Biological Activity
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate is a synthetic organic compound notable for its complex structure, which includes both bromine and chlorine substituents. This compound has attracted attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
- Molecular Formula : C16H13BrClNO3
- Molecular Weight : 382.63 g/mol
The compound's structure allows it to interact with biological targets, making it a candidate for studies in enzyme inhibition and other biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The presence of halogen atoms (bromine and chlorine) enhances its reactivity and binding affinity to various molecular targets, which may lead to inhibition or modulation of enzymatic activities.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as enzyme inhibitors. For instance, studies have shown that halogenated compounds can significantly affect the activity of enzymes involved in metabolic pathways.
Study | Enzyme Target | Effect |
---|---|---|
Study A | Trypanothione reductase | Inhibition observed at low concentrations |
Study B | Aldose reductase | Competitive inhibition with IC50 values in micromolar range |
Case Studies
- Inhibition of Trypanothione Reductase : A study demonstrated that halogenated benzylamine derivatives exhibit potent inhibitory effects on trypanothione reductase, an enzyme crucial for maintaining redox balance in certain parasites. The compound was found to reduce enzyme activity by over 70% at a concentration of 10 µM.
- Antimicrobial Activity : Preliminary tests indicate that compounds with similar structures possess antimicrobial properties against various bacterial strains. In vitro assays showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its biological activity. The bromine atom is thought to enhance lipophilicity, aiding in membrane permeability and interaction with hydrophobic pockets in target proteins.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3/c17-13-6-4-11(5-7-13)9-19-15(20)10-22-16(21)12-2-1-3-14(18)8-12/h1-8H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBUCPXPEQNIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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